molecular formula C16H17N3O B11803194 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11803194
M. Wt: 267.33 g/mol
InChI Key: LJOZNDXCFCOIQW-UHFFFAOYSA-N
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Description

2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring and a phenylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(2-anilinopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H17N3O/c20-12-19-11-5-9-15(19)14-8-4-10-17-16(14)18-13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2,(H,17,18)

InChI Key

LJOZNDXCFCOIQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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